5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-11-8-9-14(30-11)19(25)17-18(13-6-5-7-15(28-3)21(13)29-4)24(22(27)20(17)26)16-10-12(2)31-23-16/h5-10,18,26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZRRCSDDCREHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)C4=NOC(=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure incorporates various functional groups that may contribute to its biological properties, including methoxy groups, a furan moiety, and an isoxazole ring.
Antinociceptive Effects
Recent studies have indicated that compounds structurally related to this compound exhibit significant antinociceptive effects. For instance, a related compound demonstrated potent analgesic activity in various models of induced nociception, including acetic acid and formalin tests . The proposed mechanism involves the modulation of inflammatory pathways and pain signaling.
Anti-inflammatory Activity
The compound's structural analogs have shown promising anti-inflammatory properties. Specifically, derivatives with similar structural motifs have been found to inhibit nitric oxide production in activated macrophages, suggesting a potential mechanism for reducing inflammation . This activity is crucial for therapeutic applications in conditions characterized by excessive inflammation.
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in inflammatory processes. For example, docking studies have suggested that certain derivatives interact effectively with target enzymes, leading to significant reductions in enzyme activity . The inhibition profiles indicate mixed-type inhibition mechanisms that alter both and values of the enzymes involved.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the positioning and type of substituents on the phenyl and furan rings significantly influence biological activity. For instance, the introduction of methoxy groups at specific positions has been shown to enhance inhibitory potency against target enzymes . This highlights the importance of molecular modifications in optimizing therapeutic efficacy.
Data Tables
| Activity | IC50 (μM) | Reference |
|---|---|---|
| Tyrosinase Inhibition | 1.21 | |
| Nitric Oxide Suppression | Not specified | |
| Analgesic Activity | Significant |
Case Studies
- Antinociceptive Study : In a study involving mouse models, administration of a related compound resulted in significant pain relief measured through thermal and chemical nociception tests. The results indicated both peripheral and central mechanisms at play .
- Inflammation Model : Another study demonstrated that derivatives effectively reduced inflammation markers in RAW 264.7 cells activated by lipopolysaccharides (LPS), showcasing their potential as anti-inflammatory agents .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C22H24N2O5
Molecular Weight : 396.4 g/mol
The structure of this compound features several functional groups that contribute to its biological activity:
- Dimethoxyphenyl group : Enhances lipophilicity and biological interactions.
- Hydroxy group : Potential for hydrogen bonding, influencing solubility and reactivity.
- Furan-2-carbonyl moiety : May participate in interactions with biological targets.
- Isosaxazol group : Implicated in various pharmacological effects.
Antinociceptive Effects
Research has indicated that this compound exhibits significant antinociceptive properties. In a study involving mouse models, the compound demonstrated both peripheral and central antinociceptive activity when subjected to various nociceptive tests, including acetic acid and formalin tests . This suggests potential applications in pain management therapies.
Antitumor Activity
Preliminary investigations have shown that the compound can induce apoptosis in cancer cell lines. A dose-dependent increase in apoptosis markers was observed, indicating its potential as an anticancer agent. The ability to target cancer cells selectively positions this compound as a candidate for further development in oncology.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against certain bacterial strains. Studies reveal significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential role in developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain responses in models | |
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacteria |
Case Study 1: Antinociceptive Activity
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antinociceptive effects of the compound. The findings indicated that the compound effectively reduced pain responses in various experimental models, establishing its potential utility in pain relief therapies.
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor properties of the compound. The results highlighted a significant induction of apoptosis across various cancer cell lines, supporting its candidacy as a therapeutic agent in cancer treatment.
Case Study 3: Antimicrobial Efficacy
A separate study assessed the antimicrobial properties of the compound against several bacterial strains. The results showed promising inhibitory effects, particularly against Staphylococcus aureus, indicating potential applications for treating bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrol-2-one core in analogs of this compound?
- Methodological Answer : Base-assisted cyclization is a key strategy. For example, substituted pyrrol-2-ones are synthesized via cyclization of hydroxylated intermediates using NaOH/EtOH, followed by purification via column chromatography (gradient: ethyl acetate/petroleum ether) or ethanol recrystallization. Yields vary (44–86%) depending on substituent electronic effects . Reaction conditions (e.g., temperature, base strength) must be optimized to minimize side products.
Q. How can structural tautomerism in the pyrrol-2-one moiety be resolved experimentally?
- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) are resolved using combined spectroscopic techniques:
- 1H/13C NMR : Chemical shifts for hydroxyl protons (~δ 12–14 ppm) and carbonyl carbons confirm tautomer distribution .
- X-ray crystallography : Definitive assignments are made via solid-state structures, as demonstrated in related pyrazole-pyrrolone hybrids .
Q. What analytical techniques are critical for verifying the compound’s purity and structure?
- Methodological Answer :
- HRMS : Validates molecular formula (e.g., m/z 386.1232 [M+H]+ in a related compound) .
- FTIR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl bands at ~3200 cm⁻¹) .
- Melting point analysis : Assesses purity; sharp ranges (e.g., 161.8–164.6°C) indicate homogeneity .
Advanced Research Questions
Q. How do substituents on the aryl rings influence reactivity and yield in synthetic routes?
- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance cyclization efficiency due to resonance stabilization, as seen in 5-(4-methoxyphenyl) derivatives (64% yield). Conversely, electron-withdrawing groups (e.g., bromo) reduce yields (46% for 15m) by destabilizing intermediates. Substituent steric effects also impact reaction pathways—bulky groups may necessitate longer reaction times .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR/FTIR data often arise from dynamic equilibria (e.g., tautomerism) or crystallographic packing effects. Mitigation strategies include:
- Variable-temperature NMR : To freeze out tautomeric forms.
- Computational modeling : Compare experimental data with DFT-calculated spectra for ambiguous cases .
- Multi-technique validation : Cross-reference NMR, X-ray, and HRMS data, as done for 3-hydroxy-4-aroyl-pyrrol-2-ones .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?
- Methodological Answer : Use split-plot factorial designs to isolate substituent effects. For example:
- Main plots : Vary aryl groups (e.g., 2,3-dimethoxyphenyl vs. 4-fluorophenyl).
- Subplots : Modify heterocyclic moieties (e.g., isoxazole vs. triazole).
- Replicates : 4–5 replicates per condition to account for batch variability, as in antioxidant activity studies .
Q. How can low yields in multi-step syntheses be systematically improved?
- Methodological Answer : Low yields (e.g., 44% for 15a) often stem from unstable intermediates. Solutions include:
- In situ trapping : Use scavengers (e.g., molecular sieves) to stabilize reactive species.
- Flow chemistry : Enhance mixing and heat transfer for exothermic steps.
- Intermediate characterization : Isolate and characterize intermediates via LC-MS to identify bottlenecks .
Q. What strategies validate bioactivity hypotheses for pyrrol-2-one derivatives?
- Methodological Answer : Prioritize functional assays based on structural motifs:
- Enzyme inhibition : Test against kinases or oxidoreductases if electron-deficient aryl groups are present.
- Antioxidant assays : Use DPPH/ABTS radical scavenging for hydroxylated analogs.
- Crystallographic docking : Correlate substituent positions (e.g., 5-methylfuran orientation) with binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
